2-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-Fluoro-N-(2-pyridinylmethyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.244 g/mol . This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzamide group, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(2-pyridinylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Fluoro-N-(2-pyridinylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoro-N-(2-fluorophenyl)benzamide
- 2-Fluoro-N-(2-pyridyl)benzamide
Comparison: Compared to similar compounds, 2-fluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both a fluorine atom and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11FN2O |
---|---|
Molecular Weight |
230.24g/mol |
IUPAC Name |
2-fluoro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |
InChI Key |
GEHYMFPMHXHNNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F |
Origin of Product |
United States |
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